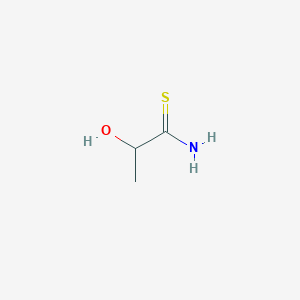
2-Hydroxypropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Pharmacokinetic Studies : A study by Guan et al. (2014) developed a sensitive UHPLC-MS/MS method for quantifying 2-(2-hydroxypropanamido) benzoic acid (HPABA) in rat plasma, demonstrating its application in pharmacokinetic studies. This method was successfully applied to assess the pharmacokinetics of HPABA in rats, providing insights into its linear pharmacokinetic properties and bioavailability (Guan et al., 2014).
Synthesis of Chiral Compounds : Hajji et al. (2002) explored the reactivity of a compound closely related to 2-Hydroxypropanethioamide, specifically N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles. Their research led to the chemoselective synthesis of hexahydro-4-pyrimidinones and oxazolidines, indicating potential applications in the synthesis of chiral compounds (Hajji et al., 2002).
In Vitro Antiviral Activity : Yao et al. (2020) investigated hydroxychloroquine, a derivative of chloroquine that shares a mechanism of action with 2-Hydroxypropanethioamide, for its potential use in treating SARS-CoV-2. This study highlighted the immunomodulatory effect of hydroxychloroquine, which may be useful in controlling cytokine storms in critically ill SARS-CoV-2 infected patients (Yao et al., 2020).
Tissue Distribution and Excretion Study : Zhang et al. (2017) applied an UHPLC-MS/MS method to study the tissue distribution and excretion of 2-(2-Hydroxypropanamido) benzoic acid in rats. This study provided insights into how HPABA is distributed in various tissues and its excretion patterns, which are crucial for understanding the pharmacological effects of similar compounds (Zhang et al., 2017).
Fluorescence Spectroscopy Studies : Niemczynowicz et al. (2020) conducted fluorescence spectroscopy studies on 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3), a compound similar to 2-Hydroxypropanethioamide, in various solutions. Their findings on fluorescence effects induced by the ESIPT process offer potential applications in the development of fluorescence-based sensors and imaging agents (Niemczynowicz et al., 2020).
Degradation Kinetics in Aqueous Solutions : Zhang et al. (2015) explored the degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions, providing essential data for understanding the stability and shelf life of such compounds (Zhang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxypropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNZHNRBDNCHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

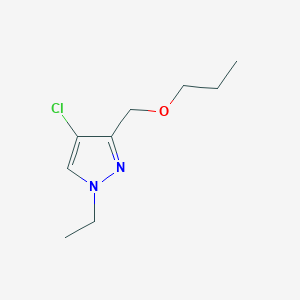
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
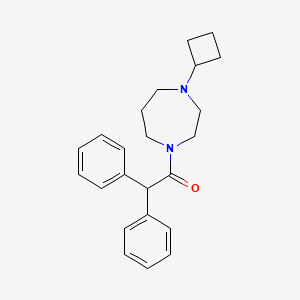
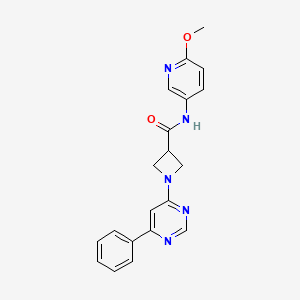
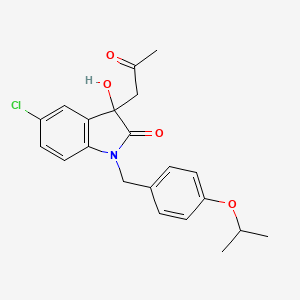
![N-{[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2451987.png)

